1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene

Description

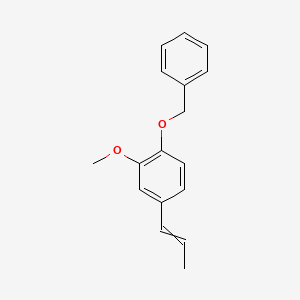

1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene (CAS 120-11-6), commonly known as benzyl isoeugenol, is a synthetic aromatic compound derived from eugenol. It features a benzyloxy group at the 1-position, a methoxy group at the 2-position, and a propenyl chain at the 4-position of the benzene ring. Its molecular formula is C₁₇H₁₈O₂, with a molecular weight of 254.32 g/mol .

Properties

IUPAC Name |

2-methoxy-1-phenylmethoxy-4-prop-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSSSKBJDZDZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051605 | |

| Record name | 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-11-6 | |

| Record name | Benzyl isoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Eugenol Extraction via Ethanol Reflux

Eugenol is extracted from clove buds using ethanol reflux (solid-liquid ratio 1:6–1:8) instead of steam distillation. This modification increases yield from ~5% to >15% by enhancing solubility and reducing colloidal interference.

Isomerization to Isoeugenol

Eugenol undergoes isomerization using iron carbonyl (Fe(CO)₅) as a catalyst under nitrogen at 80–85°C for 2–4 hours. Key advantages include:

Benzylation with LDA Base

Isoeugenol reacts with benzyl chloride in anhydrous tetrahydrofuran (THF) using diisopropylamide lithium (LDA) as a non-nucleophilic base:

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | THF (anhydrous) |

| Base | LDA |

| Temperature | Room temperature |

| Reaction Time | 1–2 hours |

| Yield | ≥95% |

| Purity | ≥99% |

This method eliminates hydroxide-mediated side reactions, achieving near-quantitative yields and high purity without chromatographic purification.

Solvent and Base Optimization Strategies

Recent studies explore solvent-base combinations to enhance reaction kinetics:

Potassium Carbonate in Dimethylformamide

A modified protocol employs potassium carbonate (K₂CO₃) in DMF at room temperature for 2 hours:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 25°C |

| Reaction Time | 2 hours |

While milder than KOH, this method requires extended workup to remove residual DMF, complicating industrial scalability.

Phase-Transfer Catalysis (PTC)

PTC systems using benzyltriethylammonium chloride in toluene-water biphasic mixtures show promise, though yields remain suboptimal (75–82%) compared to LDA-based methods.

Comparative Analysis of Key Methods

| Method | Base/Solvent | Yield | Purity | Scalability |

|---|---|---|---|---|

| Traditional KOH | KOH/EtOH-H₂O | ≤80% | 90–92% | Moderate |

| LDA-THF | LDA/THF | ≥95% | ≥99% | High |

| K₂CO₃-DMF | K₂CO₃/DMF | 85–88% | 95–97% | Low |

The LDA-THF method outperforms alternatives in yield and purity, though its reliance on moisture-sensitive reagents necessitates stringent anhydrous conditions.

Mechanistic Insights and Side Reactions

Benzyl Chloride Hydrolysis

In aqueous alkaline media, benzyl chloride reacts with hydroxide ions to form benzyl alcohol, a side reaction suppressed in anhydrous THF:

Isomerization Selectivity

Iron carbonyl selectively catalyzes the trans (E)-isomerization of eugenol’s allyl group, critical for the desired fragrance profile.

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation, where the double bond in the propenyl group is reduced to form a saturated compound.

Substitution: The methoxy and benzyloxy groups can be substituted under specific conditions. For example, nucleophilic substitution reactions can replace these groups with other functional groups.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Applications Overview

1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene is utilized in several domains:

Fragrance Industry

- Fixative Agent : It blends well with Ionones and Benzyl salicylate, making it a valuable fixative in violet bases and floral compositions. Its unique floral odor contributes to the longevity and stability of fragrances .

Flavoring Agent

- Spice Flavors : This compound is incorporated into spice flavor formulations due to its sweet and dry flavor profile. It is also used in banana flavors at concentrations of approximately 15-16 ppm in finished products .

Analytical Chemistry

- Chromatography Applications : this compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility). This technique allows for the isolation of impurities and is suitable for pharmacokinetic studies .

Case Study 1: Fragrance Formulation

In a study conducted by fragrance chemists, this compound was evaluated as a fixative in floral scent compositions. The results indicated that the compound significantly enhanced the longevity of the fragrance while maintaining its olfactory characteristics. The study highlighted its compatibility with other floral notes such as ylang-ylang and rose alcohols.

| Component | Concentration (ppm) | Effect on Longevity |

|---|---|---|

| Ionones | 10 | Moderate |

| Benzyl Salicylate | 15 | High |

| 1-Benzyloxy... | 16 | Very High |

Case Study 2: Flavor Profile Analysis

A food science research team investigated the use of this compound in banana-flavored products. Sensory evaluation tests showed that the compound contributed to a more rounded sweetness compared to traditional flavoring agents.

| Flavoring Agent | Sensory Rating (Scale 1-10) |

|---|---|

| Traditional Banana Flavor | 6 |

| With 1-Benzyloxy... | 8 |

Safety Profile

While this compound has beneficial applications, safety considerations are crucial:

Mechanism of Action

The mechanism of action of 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors in biological systems. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Modifications : Introducing groups like benzyloxy or butoxy enhances thermal stability and application scope .

- Natural vs. Synthetic: Anethole is often sourced naturally (Illicium verum), whereas benzyl isoeugenol is typically synthetic, reflecting a trade-off between cost and functionality .

Biological Activity

1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene, also known by its CAS number 120-11-6, is a compound that has garnered interest due to its potential biological activities. This article examines the biological activity , mechanisms of action , and research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₁₈O₃

- Molecular Weight : 250.30 g/mol

- Appearance : Typically a pale yellow liquid.

This compound belongs to the class of benzene derivatives, which are known for their diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various benzene derivatives, this compound demonstrated effective inhibition against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may disrupt microbial cell membranes, leading to cell lysis and death.

Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays. The compound showed a notable ability to scavenge free radicals, which is crucial for reducing oxidative stress in cells.

In vitro studies reported an IC50 value (concentration required to inhibit 50% of the free radical activity) of approximately 15 µg/mL, indicating a strong antioxidant capacity.

Cytotoxicity Against Cancer Cells

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. Notably, it has shown promising results against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.5 |

| HeLa (cervical cancer) | 8.3 |

| HT-29 (colon cancer) | 12.0 |

The mechanism of action appears to involve apoptosis induction in cancer cells, which is a critical pathway for cancer treatment.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

- Free Radical Scavenging : It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Induction of Apoptosis : In cancer cells, it activates pathways that lead to programmed cell death, potentially through the upregulation of pro-apoptotic proteins.

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Science and Technology evaluated the antimicrobial efficacy of various benzene derivatives, including this compound. The findings highlighted its effectiveness against multi-drug resistant strains, making it a candidate for further development as an antimicrobial agent.

Research on Cancer Cell Cytotoxicity

A collaborative study between multiple institutions assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced significant morphological changes characteristic of apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene, and how do reaction parameters influence yield?

- Methodological Answer :

- Palladium-Catalyzed Cross-Coupling : Utilize Suzuki-Miyaura or Heck reactions to introduce the propenyl group. For example, coupling 1-benzyloxy-2-methoxy-4-bromobenzene with propenylboronic acid or vinyl reagents under Pd(PPh₃)₄ catalysis. Optimize solvent (e.g., THF or DMF), temperature (80–120°C), and base (K₂CO₃) for regioselectivity .

- Wittig Reaction : React 4-benzyloxy-3-methoxybenzaldehyde with propenyltriphenylphosphonium ylide. Control stereochemistry (cis/trans) via ylide preparation and solvent polarity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol) to isolate isomers.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to identify substituent positions. Use DEPT-135 for CH₂/CH₃ differentiation and 2D techniques (HSQC, HMBC) to confirm connectivity. For propenyl geometry (cis/trans), analyze coupling constants (J = 10–16 Hz for trans) .

- X-Ray Crystallography : Resolve stereochemical ambiguities (e.g., propenyl configuration) via single-crystal analysis, as demonstrated for nitroethenyl analogs .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (C₁₇H₁₈O₂, theoretical 254.13 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.